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Compound of Interest

Compound Name: 2-(Difluoromethoxy)-6-fluoroaniline

CAS No.: 1261839-70-6

Cat. No.: B2751937

Get Quote

Core Identity & Strategic Significance
CAS Number: 1261839-70-6 IUPAC Name: 2-(Difluoromethoxy)-6-fluoroaniline Molecular

Formula:

Molecular Weight: 177.12 g/mol

Executive Summary
2-(Difluoromethoxy)-6-fluoroaniline is a specialized fluorinated building block used primarily

in the optimization of lead compounds for drug discovery and agrochemical development. It

represents a strategic "bioisostere" choice where the difluoromethoxy group (

) replaces a traditional methoxy (

) or hydroxyl (

) group.

This substitution is not merely structural; it fundamentally alters the physicochemical profile of

the molecule by:
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Modulating Lipophilicity: The

group is more lipophilic than

(LogP effect), enhancing membrane permeability.

Hydrogen Bond Tuning: Unlike the chemically inert

group, the

moiety contains a weakly acidic proton that can act as a hydrogen bond donor, while the
oxygen remains a weak acceptor. This dual capability allows for unique binding interactions
within enzyme pockets (e.g., kinase hinge regions).

Metabolic Blocking: The terminal difluoromethyl group blocks the common metabolic liability

of O-dealkylation seen with methoxy groups, extending the half-life (

) of the parent drug.

Part 1: Chemical Identity & Physical Properties
The following data consolidates available experimental and predicted values for CAS 1261839-

70-6.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2751937?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Note

Appearance
Colorless to light yellow

liquid/low-melting solid
Typical for fluorinated anilines

Boiling Point ~210–215 °C (Predicted) @ 760 mmHg

Density 1.35 ± 0.06 g/cm³
High density due to trifluoro-

substitution

LogP 2.14 (Predicted) Moderate lipophilicity

pKa (Conjugate Acid) ~2.5–3.0

Reduced basicity due to

electron-withdrawing F and

groups

H-Bond Donors 2

Aniline

+ weak

H-Bond Acceptors 3 N, O, F

Part 2: Synthetic Methodology
The synthesis of 2-(Difluoromethoxy)-6-fluoroaniline requires precise control to introduce the

difluoromethoxy group selectively at the ortho position without affecting the nitrogen

functionality. The most authoritative route involves the difluoromethylation of a nitrophenol

precursor followed by reduction.

Reaction Pathway Visualization

2-Fluoro-6-nitrophenol
(Precursor)

2-(Difluoromethoxy)-1-fluoro-
3-nitrobenzene

Difluoromethylation
(K2CO3, DMF, 100°C)

ClCF2CO2Na
(Sod. Chlorodifluoroacetate) 2-(Difluoromethoxy)-

6-fluoroaniline
(CAS 1261839-70-6)

Reduction
(EtOH, RT)

H2, Pd/C
(Catalytic Hydrogenation)
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Caption: Step-wise synthesis from commercially available nitrophenol precursors.

Detailed Experimental Protocol
Step 1: O-Difluoromethylation
Objective: Install the lipophilic

group.

Precursor: 2-Fluoro-6-nitrophenol.

Reagents: Sodium chlorodifluoroacetate (

), Potassium Carbonate (

).

Solvent: DMF (N,N-Dimethylformamide) or NMP.

Procedure:

Dissolve 2-fluoro-6-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

Add

(1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.

Add Sodium chlorodifluoroacetate (2.0 eq). Note: This reagent generates difluorocarbene (

) in situ upon heating.

Heat the mixture to 95–100°C under an inert atmosphere (

) for 4–6 hours.

Workup: Cool to RT, dilute with water, and extract with ethyl acetate. Wash organics with

brine to remove DMF. Dry over
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and concentrate.

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: Nitro Reduction
Objective: Convert the nitro group to the target aniline amine.

Reagents: Hydrogen gas (

, balloon pressure) or Ammonium Formate; 10% Pd/C catalyst.

Solvent: Ethanol or Methanol.

Procedure:

Dissolve the nitro-intermediate from Step 1 in Ethanol.

Add 10% Pd/C (5-10 wt% loading).

Purge the system with

, then introduce

via balloon.

Stir vigorously at room temperature for 2–12 hours. Monitor by TLC or LCMS for

disappearance of the nitro compound.

Workup: Filter through a Celite pad to remove the catalyst. (Caution: Pd/C is pyrophoric;

keep wet).

Concentrate the filtrate to yield 2-(Difluoromethoxy)-6-fluoroaniline.

Part 3: Medicinal Chemistry Applications[5][6][7]
This compound is not a drug itself but a high-value "warhead" or scaffold modifier. Its primary

utility lies in Bioisosteric Replacement.

Decision Logic: When to Use CAS 1261839-70-6
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Researchers select this building block to solve specific pharmacological problems.

Lead Compound Optimization
(Problem Identification)

Metabolic Instability
(Rapid O-demethylation)

Poor Permeability
(LogP too low)

H-Bond Donor Required
(Target Binding)

Incorporate
2-(Difluoromethoxy)-6-fluoroaniline

Block Metabolism:
CF2H prevents CYP450 oxidation

Lipophilicity Boost:
OCF2H is more lipophilic than OMe

H-Bond Donor:
CF2-H acts as weak donor

Click to download full resolution via product page

Caption: Strategic rationale for selecting the difluoromethoxy-fluoroaniline scaffold.

Key Structural Advantages
Conformational Lock: The ortho-fluorine atom creates a specific steric environment that can

"lock" the aniline nitrogen into a preferred conformation relative to the ring, often improving

binding affinity for kinase targets (e.g., p38 MAP kinase, MEK inhibitors).

Electronic Modulation: The electron-withdrawing nature of both the F and

groups lowers the basicity of the aniline nitrogen. This reduces the risk of hERG channel
inhibition (often associated with basic amines) and improves oral bioavailability.

Part 4: Safety & Handling (SDS Summary)
Hazard Classification:

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).
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Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category

2A).

Specific Hazard: Fluorinated anilines can induce methemoglobinemia (oxidation of

hemoglobin). Symptoms include cyanosis (blue lips/nails) and hypoxia.

Handling Protocols:

Engineering Controls: Always handle inside a certified chemical fume hood.

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation.

Dark storage is preferred.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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